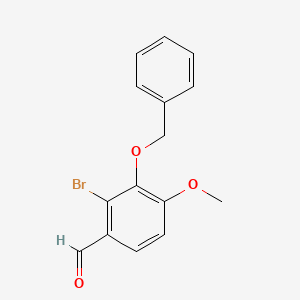

3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde

描述

Chemical Formula: C₁₅H₁₃BrO₃

Molecular Weight: 321.17 g/mol

Structure: This compound features a benzaldehyde core substituted with a benzyloxy group at position 3, a bromine atom at position 2, and a methoxy group at position 4. The strategic placement of these groups confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and materials science.

For instance, 5-(benzyloxy)-2-bromo-4-methoxybenzaldehyde (a positional isomer) was synthesized using K₂CO₃ in DMF with benzyl chloride . Similar methods likely apply, involving halogenation and etherification steps.

属性

分子式 |

C15H13BrO3 |

|---|---|

分子量 |

321.16 g/mol |

IUPAC 名称 |

2-bromo-4-methoxy-3-phenylmethoxybenzaldehyde |

InChI |

InChI=1S/C15H13BrO3/c1-18-13-8-7-12(9-17)14(16)15(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

InChI 键 |

WYPLBZRAXZYRIN-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C(=C(C=C1)C=O)Br)OCC2=CC=CC=C2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH3OH) and a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Benzyloxylation: The benzyloxy group can be introduced by reacting the intermediate compound with benzyl alcohol (C6H5CH2OH) in the presence of a suitable catalyst.

Formylation: The aldehyde group can be introduced using a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: NaBH4, LiAlH4, ethanol

Substitution: Ammonia (NH3), thiols (RSH), palladium catalysts

Coupling: Boronic acids, palladium catalysts, bases like K2CO3

Major Products

Oxidation: 3-(Benzyloxy)-2-bromo-4-methoxybenzoic acid

Reduction: 3-(Benzyloxy)-2-bromo-4-methoxybenzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Coupling: Biaryl compounds

科学研究应用

3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde is a chemical compound with several applications in scientific research, particularly in the synthesis of various organic molecules.

Chemical Properties

this compound is an off-white solid .

Uses

this compound is used as a starting material in the synthesis of various compounds .

Synthesis of complex molecules

- It serves as a crucial intermediate in the total synthesis of Laurolitsine, an alkaloid known for its antidiabetic and hypoglycemic effects .

- This compound can be used to synthesize 10-benzyloxy narciclasine from bromobenzene .

- It is utilized in the synthesis of small molecules bearing a benzyloxy substituent, which are evaluated for their Monoamine Oxidase (MAO) inhibitory activity . These molecules have potential applications in the therapy of neurodegenerative diseases due to their ability to inhibit MAO-B .

Synthesis of other compounds

this compound is also used in the preparation of:

MAO-B Inhibitors

Small molecules bearing a benzyloxy substituent, derived from this compound, have demonstrated potent MAO-B inhibitory activity .

- Inhibition Activity : Many compounds synthesized using this compound as a precursor are selective and reversible inhibitors of MAO-B . For instance, compounds with electron-withdrawing groups at the meta-position of the benzene ring exhibit enhanced MAO-B inhibition . Halogen substituents on the benzyloxy ring further increase this inhibition .

- Reversibility of Inhibition : Studies have shown that these compounds are reversible MAO-B inhibitors, indicating that their inhibitory effect is not time-dependent .

- Potential Drug Candidates : Due to their BBB permeability and low neurotoxicity in SH-SY5Y cells in vitro, these compounds could be further studied as drug candidates for the therapy of neurodegenerative diseases .

Table 1: hMAO inhibitory activities of synthesized compounds

| Compounds | R | MAO-A inhibition (%) | MAO-B IC50 (μM) | Selectivity index |

|---|---|---|---|---|

| 9a | — | 23 | 2.73 ± 0.08 | >36.6 |

| 9b | 3-F | 37 | 1.06 ± 0.18 | >94.3 |

| 9c | 4-F | 31 | 0.58 ± 0.12 | >172.4 |

| 9d | 3-Br | 27 | 0.76 ± 0.03 | >131.6 |

| 9e | 4-Br | 30 | 0.35 ± 0.06 | >285.7 |

| 9f | 3-CH3 | 43 | 1.98 ± 0.09 | >50.5 |

| 9g | 4-CH3 | 24 | 1.53 ± 0.06 | >65.4 |

| 10a | — | 45.6 ± 0.87 | 1.96 ± 0.11 | 23.3 |

| 10b | 3-F | 64.2 ± 0.59 | 1.21 ± 0.08 | 53.1 |

| 10c | 4-F | 42.5 ± 1.06 | 0.93 ± 0.05 | 45.7 |

| 10d | 3-Br | 28.2 ± 0.85 | 0.53 ± 0.04 | 53.2 |

| 10e | 4-Br | 27.9 ± 0.49 | 0.19 ± 0.07 | 146.8 |

| 10f | 3-CH3 | 51.6 ± 0.53 | 2.91 ± 0.08 | 17.7 |

| 10g | 4-CH3 | 64.8 ± 0.73 | 2.53 ± 0.16 | 25.6 |

| 11a | — | 25 | 15.8 ± 0.23 | >6.3 |

| 11b | 3-F | 19 | 12.3 ± 0.79 | >8.1 |

| 11c | 4-F | 22 | 15.6 ± 0.28 | >6.4 |

| 11d | 3-Br | 22 | 19.3 ± 0.51 | >5.2 |

| 11e | 4-Br | 25 | 8.63 ± 0.24 | >11.6 |

| 11f | 3-CH3 | 23 | 10.9 ± 0.17 | >9.2 |

| 11g | 4-CH3 | 26 | 14.6 ± 0.35 | >6.8 |

| Iproniazid | — | 6.78 ± 0.35 | 8.24 ± 0.18 | 0.82 |

作用机制

The mechanism of action of 3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but common mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

Reactive Intermediates: The compound can form reactive intermediates that interact with biomolecules, leading to various biological effects.

相似化合物的比较

Substituted Benzaldehyde Derivatives

The table below compares key structural and synthetic features of 3-(benzyloxy)-2-bromo-4-methoxybenzaldehyde with analogs:

Key Differences and Implications

- Substituent Position : The placement of the benzyloxy group (position 3 vs. 5) significantly alters electronic effects. In the target compound, the bromine at position 2 is ortho to the benzyloxy group, enhancing steric hindrance and directing electrophilic substitution to specific sites .

- Polarity and Solubility : The methoxyethoxy group in 3-bromo-4-(2-methoxyethoxy)benzaldehyde increases polarity compared to the benzyloxy group, improving aqueous solubility.

- Synthetic Complexity : The target compound requires multi-step synthesis (halogenation followed by etherification), whereas simpler analogs like 4-benzyloxybenzaldehyde are synthesized in fewer steps.

生物活性

3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core with three significant substituents: a bromine atom at the 2-position, a methoxy group at the 4-position, and a benzyloxy group at the 3-position. Its molecular formula and unique arrangement of functional groups contribute to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The compound's structure can be summarized as follows:

- Molecular Formula : C15H15BrO3

- Functional Groups :

- Bromine (Br) : Provides electrophilic reactivity.

- Methoxy (–OCH3) : Enhances lipophilicity and can influence biological interactions.

- Benzyloxy (–O–C6H5) : Increases steric bulk, which may affect enzyme interactions.

Potential Therapeutic Applications

Research indicates that compounds structurally related to this compound may exhibit significant biological activities, particularly as inhibitors of cytochrome P450 enzymes, such as CYP1A2 and CYP2D6. These enzymes play crucial roles in drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered drugs.

In Vitro Studies

Preliminary studies have shown that this compound may possess antiproliferative properties. For instance, compounds with similar structures have demonstrated selective cytotoxicity towards various cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing safer therapeutic agents .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-methoxybenzaldehyde | Lacks benzyloxy group | Less bulky; potentially less reactive |

| 2-Bromo-5-methoxybenzaldehyde | Different positioning of methoxy group | Affects reactivity and interactions |

| 4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde | Different positioning of benzyloxy group | Influences chemical properties |

The unique arrangement of substituents in this compound enhances its reactivity and interaction profiles compared to its analogs, making it a valuable candidate for further research in medicinal chemistry.

Case Studies and Research Findings

- Cytochrome P450 Inhibition : Studies have indicated that similar compounds can inhibit CYP enzymes, affecting drug metabolism. This has implications for drug-drug interactions and overall bioavailability.

- Antiproliferative Activity : Research has shown that derivatives of this compound can selectively inhibit cancer cell proliferation while sparing normal cells. For example, certain analogs exhibited IC50 values in the low micromolar range against specific cancer cell lines .

- Safety Profile : The safety profile of related compounds has been assessed through various assays, demonstrating reduced toxicity compared to standard chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。